Enantiopurity and Chiral Configuration vs. Racemate and (S)-Enantiomer
The (R)-enantiomer of 2-amino-2-(4-fluoro-3-(trifluoromethyl)phenyl)ethan-1-ol is commercially available with a certified enantiomeric excess (e.e.) of ≥98%. In contrast, the racemic mixture (CAS 1394820-12-2) contains 50% of the (S)-isomer, which exhibits an inverted orientation of the amino and hydroxyl groups . Direct head‑to‑head comparisons in chiral HPLC show baseline separation (resolution Rs > 1.5) between the two enantiomers, confirming that the (R)-isomer is obtained essentially free of the undesired (S)-form . In asymmetric catalysis, the enantiopure (R)-β-amino alcohol directs the facial selectivity of reductions and nucleophilic additions, whereas the racemate yields unpredictable enantiomeric ratios in the product .
| Evidence Dimension | Enantiomeric excess (e.e.) |
|---|---|
| Target Compound Data | ≥98% e.e. (single enantiomer, R-configuration) |
| Comparator Or Baseline | Racemic mixture: 0% e.e. (50:50 R/S); (S)-enantiomer: ≤95% e.e. (S-configuration) |
| Quantified Difference | ≥98% e.e. advantage over racemate (absolute); ≥3% e.e. advantage over typical (S)-enantiomer lots |
| Conditions | Chiral HPLC on polysaccharide-based column (Chiralpak IA/IB); vendor certificate of analysis |
Why This Matters
An e.e. drop of just 5% can shift the diastereomeric ratio of key intermediates by >10%, undermining the pharmacological purity of final drug candidates.
